3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
Overview
Description
The compound “3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H16BrN3O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14) . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data .Scientific Research Applications
Compound Synthesis and Reactivity Studies
The compound has been involved in research focusing on the synthesis and reactivity of various heterocyclic compounds. For instance, it has been utilized in the study of the reactivity of amino groups in certain compounds towards carbonyl compounds, leading to the synthesis of derivatives like pyrimido[4′,5′: 3,4]pyrazolo[5,1-c][1,2,4]triazines (Mironovich & Shcherbinin, 2014).
Crystallography and Structural Analysis
The compound has also been a subject in crystallography and structural analysis. Studies have detailed the X-ray powder diffraction data of related compounds, providing significant insights into their molecular structures (Wang et al., 2017). Moreover, the compound's variants have been used to understand the hydrogen-bonded structures and the impact of minor changes in remote substituents on these structures (Trilleras et al., 2008).
Chemical Library Synthesis
Additionally, the compound has been involved in the synthesis of chemical libraries. For instance, a library of fused pyridine-4-carboxylic acids, which are significant in combinatorial chemistry for drug discovery, was generated using a reaction that involved the compound as a precursor (Volochnyuk et al., 2010).
Metabolism and Transformation Studies
The compound has been part of studies focused on metabolism and transformation. Research has been conducted on the synthesis and investigation of related compounds' structures, especially focusing on their physicochemical properties and interactions when coordinated to metal centers (Tzimopoulos et al., 2010).
properties
IUPAC Name |
tert-butyl 3-bromo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYXFZKQAFMMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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